![molecular formula C13H12F3N3O B7645906 N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7645906.png)
N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-5-carboxamide, commonly known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TFP is a pyrazole derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
TFP acts as a positive allosteric modulator of GABA receptors, which are important targets for the treatment of anxiety and other neurological disorders. TFP binds to a specific site on the GABA receptor, enhancing the activity of the receptor and increasing the inhibitory effect of GABA on neuronal activity.
Biochemical and Physiological Effects:
TFP has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and reduced neuronal activity. TFP has also been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of action is not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
TFP has several advantages for use in laboratory experiments, including its ability to selectively modulate the activity of GABA receptors and its potential applications in drug discovery and cancer research. However, TFP also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on TFP, including the development of new drugs targeting GABA receptors, the investigation of TFP's potential applications in cancer research, and the exploration of TFP's potential applications in other fields of scientific research. Further research is also needed to fully understand TFP's mechanism of action and potential advantages and limitations for use in laboratory experiments.
Méthodes De Synthèse
TFP can be synthesized using various methods, including the reaction of 4-(trifluoromethyl)benzylamine with ethyl 2-oxo-2-(1H-pyrazol-5-yl)acetate, followed by the reduction of the resulting product with sodium borohydride. Another method involves the reaction of 4-(trifluoromethyl)benzylamine with 1,3-dimethyl-1H-pyrazol-5(4H)-one, followed by the acylation of the resulting product with 5-bromo-1-pentanol.
Applications De Recherche Scientifique
TFP has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. TFP has been shown to modulate the activity of GABA receptors, which are important targets for the treatment of anxiety and other neurological disorders. TFP has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-8(18-12(20)11-6-7-17-19-11)9-2-4-10(5-3-9)13(14,15)16/h2-8H,1H3,(H,17,19)(H,18,20)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXQPVDWGZVMGQ-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645833.png)
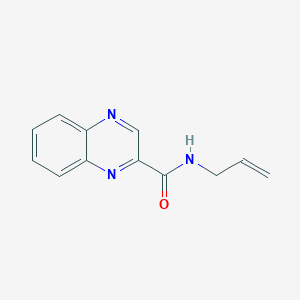
![(1R,2R)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645835.png)
![N-[(Z)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B7645839.png)
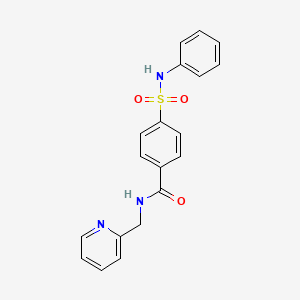
![Ethyl 2-amino-6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyanopyridine-3-carboxylate](/img/structure/B7645850.png)
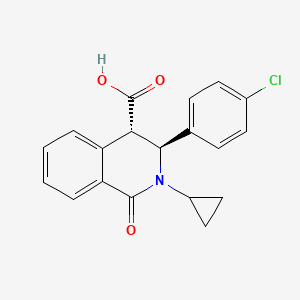
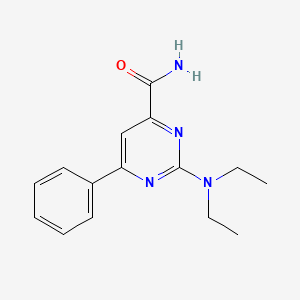
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7645886.png)
![2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645911.png)
![2-(2-methoxyphenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645913.png)
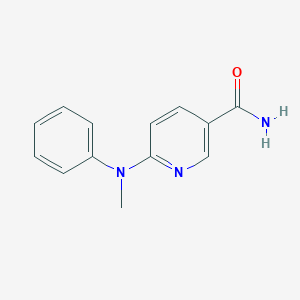
![Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone](/img/structure/B7645923.png)
